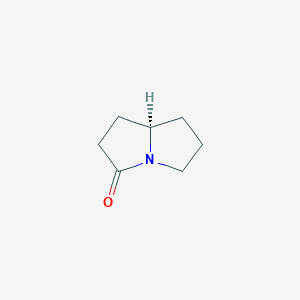
3H-Pyrrolizin-3-one,hexahydro-,(R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) is a chemical compound with the molecular formula C7H11NO It is a derivative of pyrrolizin-3-one, which has undergone hydrogenation to form its hexahydro variant
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) involves the hydrogenation of pyrrolizin-3-ones. This process is typically carried out in the presence of heterogeneous catalysts. The reaction conditions can vary, but good diastereoselectivity (up to >97:3) can be achieved depending on the choice of catalysts and solvents . For instance, if the pyrrolizin-3-one is substituted at the 1- or 7- position, the selectivity is higher .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form different derivatives. Hydrogenation is a common method used for reduction.
Substitution: This involves the replacement of one atom or group in the molecule with another. Nucleophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophiles like amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrolizidine derivatives, while reduction can yield various hexahydro derivatives.
Scientific Research Applications
3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizin-3-one: The parent compound from which 3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) is derived.
Hexahydro-1H-pyrrolizin-3-one: Another derivative with similar structural features.
Tetrahydro-1H-pyrrolizin-3(2H)-one: A related compound with a different degree of hydrogenation.
Uniqueness
3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) is unique due to its specific stereochemistry and the presence of the hexahydro moiety. This gives it distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(8R)-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-3-6-2-1-5-8(6)7/h6H,1-5H2/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSXTPBFMJHPIR-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CCC(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
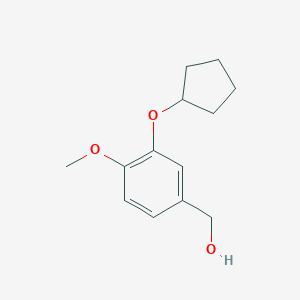
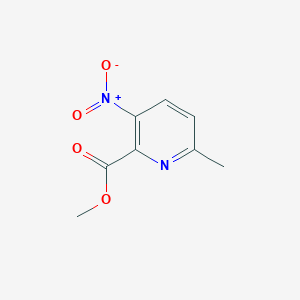

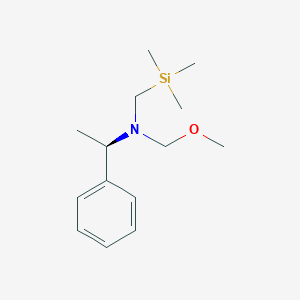
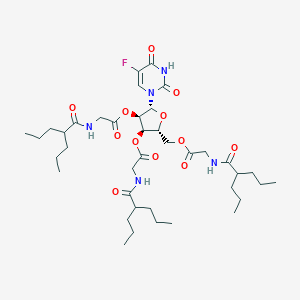
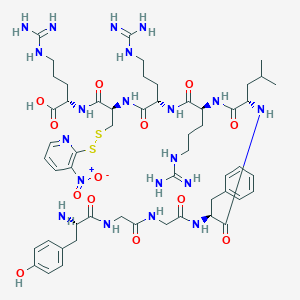

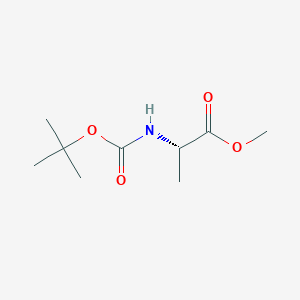
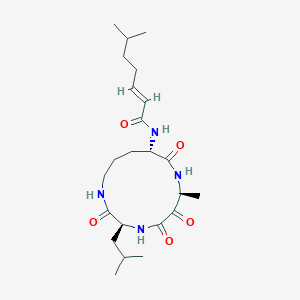
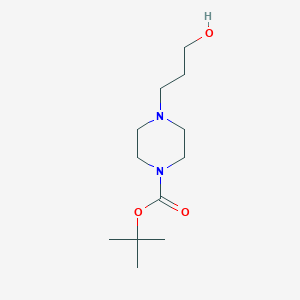
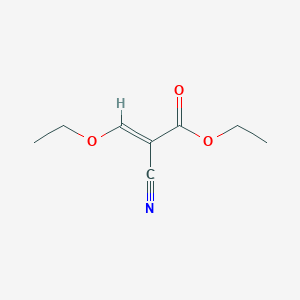
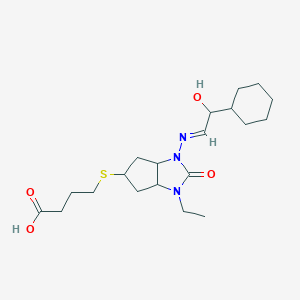

![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)
